4,4'-Diheptyloxyazoxybenzene

Descripción general

Descripción

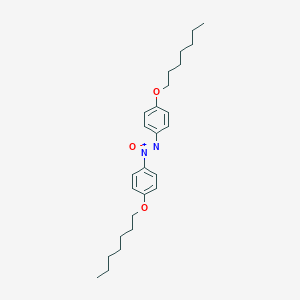

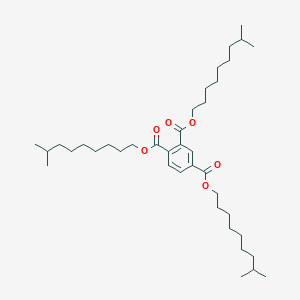

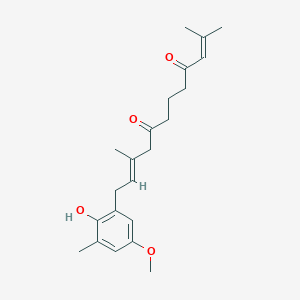

4,4’-Diheptyloxyazoxybenzene is an organic compound with the molecular formula C26H38N2O3. It is a derivative of azoxybenzene, characterized by the presence of heptyloxy groups attached to the benzene rings. This compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diheptyloxyazoxybenzene typically involves the reaction of 4-heptyloxyaniline with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate azoxy compound, which is then purified to obtain the final product. The reaction conditions often include the use of solvents such as ethanol or benzene and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 4,4’-Diheptyloxyazoxybenzene may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing advanced purification techniques such as chromatography and recrystallization. The industrial production also ensures compliance with safety and environmental regulations .

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Diheptyloxyazoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The heptyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted azoxybenzenes, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

4,4’-Diheptyloxyazoxybenzene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Medicine: Research explores its potential as a therapeutic agent or in drug delivery systems.

Industry: It is utilized in the development of advanced materials, including liquid crystals and polymers

Mecanismo De Acción

The mechanism of action of 4,4’-Diheptyloxyazoxybenzene involves its interaction with molecular targets through its azoxy functional group. This interaction can lead to changes in the electronic structure and reactivity of the compound, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo photoisomerization, which alters its conformation and activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4,4’-Bis(heptyloxy)azoxybenzene

- 4,4’-Diethoxyazoxybenzene

- 4,4’-Dibutoxyazoxybenzene

Uniqueness

4,4’-Diheptyloxyazoxybenzene is unique due to its specific heptyloxy substituents, which confer distinct physical and chemical properties. These properties include higher thermal stability and unique liquid crystalline behavior compared to other azoxybenzene derivatives .

Propiedades

IUPAC Name |

(4-heptoxyphenyl)-(4-heptoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O3/c1-3-5-7-9-11-21-30-25-17-13-23(14-18-25)27-28(29)24-15-19-26(20-16-24)31-22-12-10-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRFUCJJSRXPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2635-26-9 | |

| Record name | 4,4'-Diheptyloxyazoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-bis[4-(heptyloxy)phenyl]-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p,p'-bis(heptyloxy)azoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4,4'-diheptyloxyazoxybenzene often used in liquid crystal research?

A1: this compound (HOAB) is a well-studied liquid crystal material that exhibits a nematic phase at higher temperatures and a smectic C phase at lower temperatures [, ]. This makes it useful for studying phase transitions and the properties of different liquid crystal phases. Its ability to form induced smectic phases when mixed with other compounds further broadens its research applications [].

Q2: Can the smectic phase range of this compound be modified?

A2: Yes, research has shown that the smectic phase range of HOAB can be extended by mixing it with other compounds. For example, in a study by Przedmojski et al. [], binary mixtures of HOAB and a chiral 3,6-diphenyl-1,2,4-triazine derivative demonstrated an enhanced smectic C phase range of up to 100 K. This highlights the potential of tuning the properties of liquid crystal mixtures by carefully selecting and combining different components.

Q3: What interesting behavior was observed when this compound was mixed with cholesteryl chloride?

A3: An "Induced Smectic A" phase was observed in binary mixtures of cholesteryl chloride (ChCl) and HOAB []. This is notable because ChCl itself is not as strongly polar as other compounds known to induce smectic phases. Additionally, the tilt angle within the twisted smectic C and skew-cybotactic cholesteric phases of a 12 mole percent ChCl in HOAB mixture varied with temperature []. This contrasted with the corresponding phases in pure HOAB, where the tilt angle remained constant with temperature changes. This suggests that the interaction between ChCl and HOAB influences the molecular arrangement and behavior within the mixed phases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)

![tris[4-(2-methylpropyl)phenyl] phosphate](/img/structure/B167221.png)

![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)